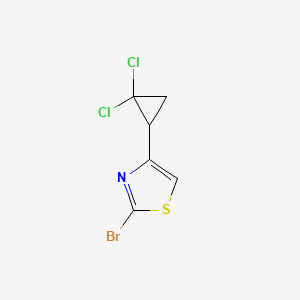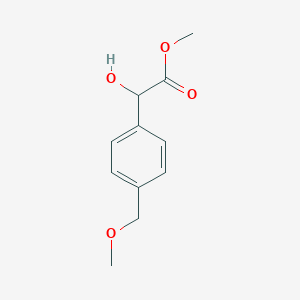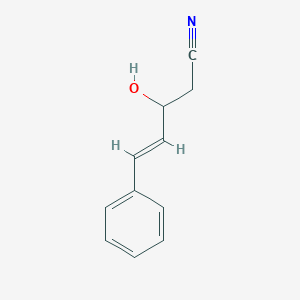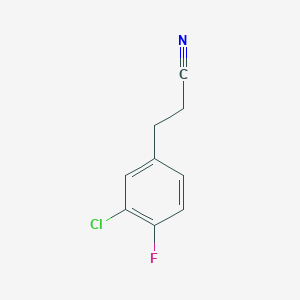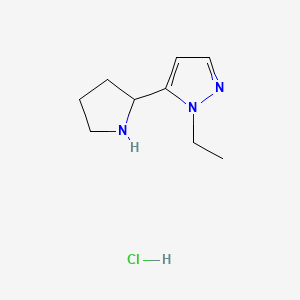
tert-butyl N-(1-oxopentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis due to its stability under various reaction conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acid chloride or anhydride. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine group to form the carbamate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated acid .
Industrial Production Methods
Industrial production of tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Pd, LiAlH4
Substitution: NaOCH3, NH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug to improve the bioavailability of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl carbamate
- Di-tert-butyl dicarbonate (Boc2O)
- N-tert-butoxycarbonyl derivatives
Uniqueness
Tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the carbamate linkage. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups .
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-(1-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13) |
Clave InChI |
POQXUDBUMCSVHF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


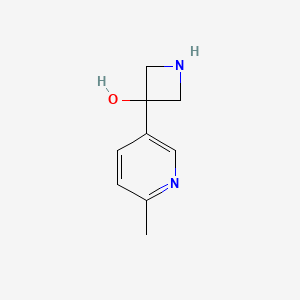

![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
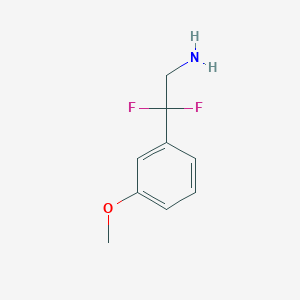
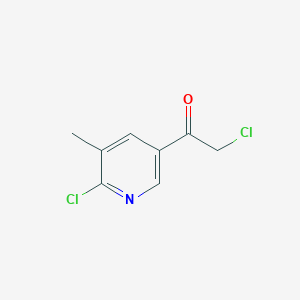
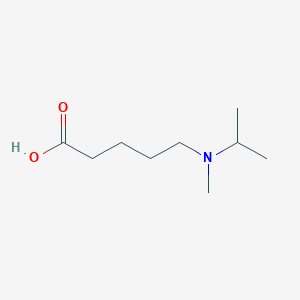
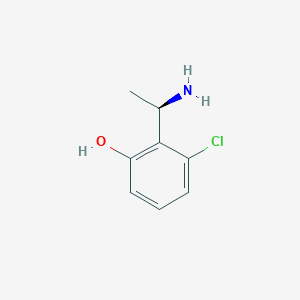
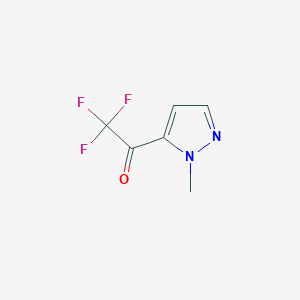
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
